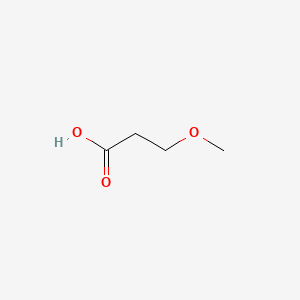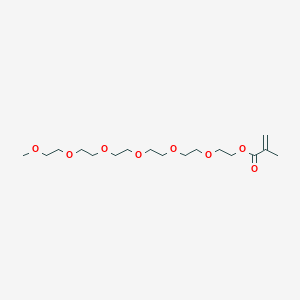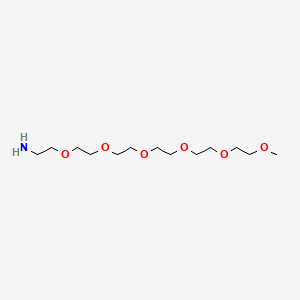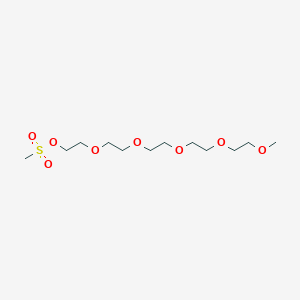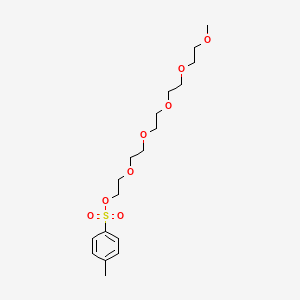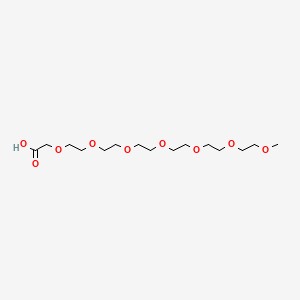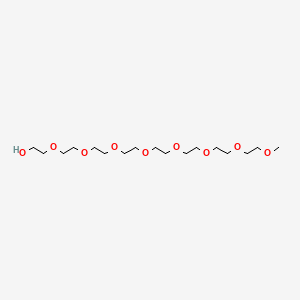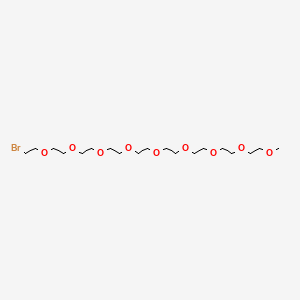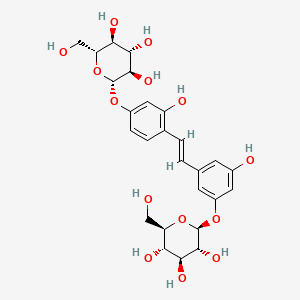
桑白皮素A
描述
Mulberroside A is a glycosylated stilbene, primarily found in the roots of the white mulberry tree (Morus alba). It is known for its various biological activities, including antioxidant, anti-inflammatory, and tyrosinase inhibitory effects.
科学研究应用
Mulberroside A has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential in treating conditions like hypercholesterolemia and neurodegenerative diseases.
Industry: Utilized in the cosmetic industry for its skin-whitening effects and as an anti-browning agent in food preparation .
作用机制
Mulberroside A exerts its effects through various molecular targets and pathways:
Tyrosinase Inhibition: Acts as a competitive inhibitor of mushroom tyrosinase, reducing melanin synthesis.
Antioxidant Activity: Scavenges reactive oxygen species (ROS) and reactive nitrogen species (RNS), protecting cells from oxidative stress.
Anti-inflammatory Effects: Inhibits inflammatory pathways, reducing the production of pro-inflammatory cytokines
生化分析
Biochemical Properties
Mulberroside A plays a crucial role in biochemical reactions, particularly in the inhibition of tyrosinase, an enzyme involved in melanin synthesis. It interacts with tyrosinase by binding to its active site, thereby inhibiting its activity . This interaction is essential for its use as a skin-whitening agent in cosmetic products. Additionally, Mulberroside A exhibits antioxidant properties by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS), protecting cells from oxidative stress .
Cellular Effects
Mulberroside A affects various types of cells and cellular processes. It has been shown to reduce lipid peroxidation and inhibit low-density lipoprotein (LDL) oxidation, thereby exerting hypocholesterolemic effects . In skin cells, Mulberroside A inhibits melanin synthesis by reducing tyrosinase activity, leading to skin-whitening effects . Furthermore, it exhibits anti-inflammatory properties by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages .
Molecular Mechanism
At the molecular level, Mulberroside A exerts its effects through various mechanisms. It binds to the active site of tyrosinase, inhibiting its activity and preventing melanin synthesis . Additionally, it modulates the expression of genes involved in oxidative stress response and inflammation. Mulberroside A enhances the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, while reducing the expression of pro-inflammatory cytokines . These molecular interactions contribute to its antioxidant and anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Mulberroside A have been observed to change over time. Studies have shown that Mulberroside A is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have demonstrated that Mulberroside A maintains its antioxidant and anti-inflammatory properties, providing sustained protection against oxidative stress and inflammation
Dosage Effects in Animal Models
The effects of Mulberroside A vary with different dosages in animal models. In mice, oral administration of Mulberroside A at doses of 20 and 40 mg/kg has been shown to prevent high fructose diet-induced neuroinflammatory injury by repairing intestinal epithelial and blood-brain barriers . At higher doses, Mulberroside A may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Therefore, it is essential to determine the optimal dosage to maximize its therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
Mulberroside A is involved in various metabolic pathways, including hydrolysis, glucuronidation, hydrogenation, sulfation, hydroxylation, and methylation . These metabolic reactions are crucial for its biotransformation and elimination from the body. Enzymes such as cytochrome P450s and UDP-glucuronosyltransferases play a significant role in the metabolism of Mulberroside A, facilitating its conversion into more water-soluble metabolites for excretion .
Transport and Distribution
Within cells and tissues, Mulberroside A is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . Mulberroside A is primarily localized in the cytoplasm, where it exerts its biochemical effects. Additionally, it can accumulate in specific tissues, such as the liver and kidneys, where it undergoes further metabolism and elimination .
Subcellular Localization
The subcellular localization of Mulberroside A is primarily in the cytoplasm, where it interacts with various biomolecules to exert its effects . It does not possess specific targeting signals or post-translational modifications that direct it to specific organelles. Its presence in the cytoplasm allows it to interact with enzymes and proteins involved in oxidative stress response and inflammation, contributing to its overall biological activity .
准备方法
Synthetic Routes and Reaction Conditions
Mulberroside A can be isolated from the ethanol extract of the roots of Morus alba. The extraction process involves using a macroporous resin column, followed by purification through semi-preparative high-performance liquid chromatography diode array detection (HPLC-DAD). The structure of Mulberroside A is confirmed using liquid chromatography-mass spectrometry (LC-MS), nuclear magnetic resonance (NMR) spectra, and other analytical techniques .
Industrial Production Methods
Industrial production of Mulberroside A involves the extraction from the branch bark of cultivated mulberry (Morus multicaulis Perr.). The process includes ethanol extraction, followed by purification using macroporous resin columns and HPLC-DAD. This method efficiently yields Mulberroside A with high purity .
化学反应分析
Types of Reactions
Mulberroside A undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. One notable reaction is the enzymatic hydrolysis of Mulberroside A to produce oxyresveratrol, its aglycone .
Common Reagents and Conditions
Oxidation: Mulberroside A can be oxidized using common oxidizing agents such as hydrogen peroxide (H₂O₂) and ferric sulfate (FeSO₄).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄).
Hydrolysis: Enzymatic hydrolysis using commercial enzymes like Pectinex® is employed to convert Mulberroside A to oxyresveratrol
Major Products Formed
Oxyresveratrol: Formed through enzymatic hydrolysis of Mulberroside A.
Dopaquinone: Formed through the oxidation of L-DOPA, which is catalyzed by tyrosinase.
相似化合物的比较
Mulberroside A is compared with other glycosylated stilbenes and their aglycones:
Oxyresveratrol: The aglycone of Mulberroside A, known for its stronger tyrosinase inhibitory activity.
Resveratrol: Another stilbene with similar antioxidant and anti-inflammatory properties but differs in its glycosylation pattern.
Ginsenoside: Found in Panax ginseng, shares similar antioxidant properties but differs in its chemical structure and biological activities .
Mulberroside A stands out due to its unique glycosylation, which enhances its solubility and bioavailability, making it a valuable compound for various applications.
属性
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[3-hydroxy-4-[(E)-2-[3-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O14/c27-9-17-19(31)21(33)23(35)25(39-17)37-14-4-3-12(16(30)8-14)2-1-11-5-13(29)7-15(6-11)38-26-24(36)22(34)20(32)18(10-28)40-26/h1-8,17-36H,9-10H2/b2-1+/t17-,18-,19-,20-,21+,22+,23-,24-,25-,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSWAEGGWLOOKT-VUNDNAJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2C(C(C(C(O2)CO)O)O)O)O)C=CC3=CC(=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)/C=C/C3=CC(=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901030445 | |
| Record name | Mulberroside A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901030445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
102841-42-9 | |
| Record name | Mulberroside A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102841-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mulberroside A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102841429 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mulberroside A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901030445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-{(E)-2-[4-(beta-D-glucopyranosyloxy)-2-hydroxyphenyl]ethenyl}-5-hydroxyphenyl beta-D-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MULBERROSIDE A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OJU5SVA08B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



